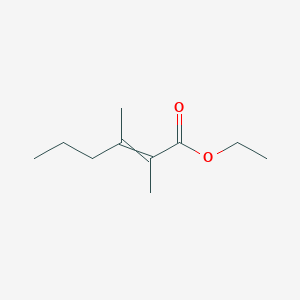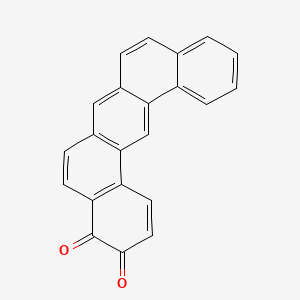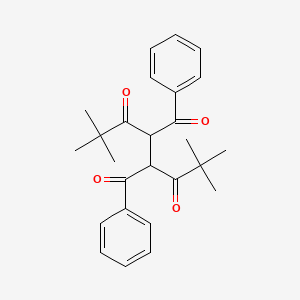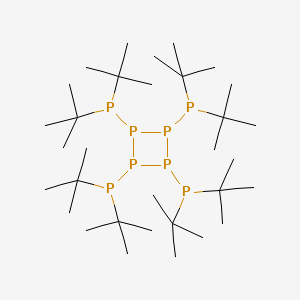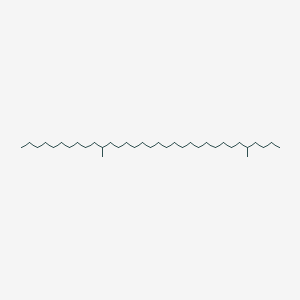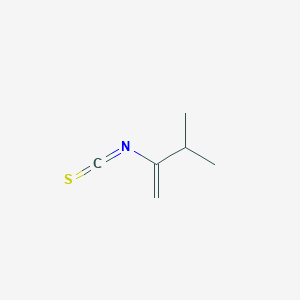
2-Isothiocyanato-3-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-3-methylbut-1-ene is an organic compound with the molecular formula C6H9NS It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3-methylbut-1-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-3-methylbut-1-ene can be achieved through several methods. One common approach involves the reaction of 3-methylbut-1-ene with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate isothiocyanate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps such as mixing, reaction under controlled temperature and pressure, and purification through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanato-3-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-3-methylbut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-3-methylbut-1-ene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. The interaction with these molecular targets can lead to various biological effects, including inhibition of enzyme activity and induction of cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isothiocyanato-1-butene
- 3-Isothiocyanato-1-propene
- 4-Isothiocyanato-1-butene
Comparison
Compared to its similar compounds, 2-Isothiocyanato-3-methylbut-1-ene is unique due to the presence of a methyl group at the 3-position. This structural difference can influence its reactivity and biological activity, making it a distinct compound with specific applications.
Eigenschaften
CAS-Nummer |
114246-07-0 |
|---|---|
Molekularformel |
C6H9NS |
Molekulargewicht |
127.21 g/mol |
IUPAC-Name |
2-isothiocyanato-3-methylbut-1-ene |
InChI |
InChI=1S/C6H9NS/c1-5(2)6(3)7-4-8/h5H,3H2,1-2H3 |
InChI-Schlüssel |
OZELGYGJTDZYIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=C)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)


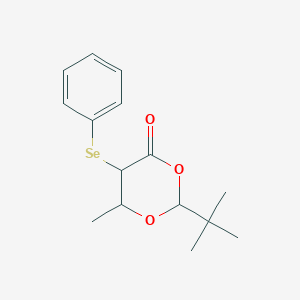
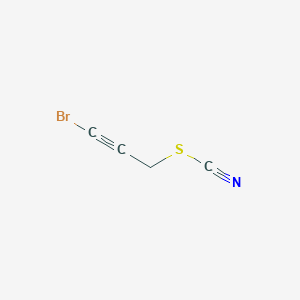
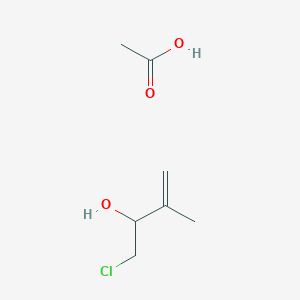

![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
